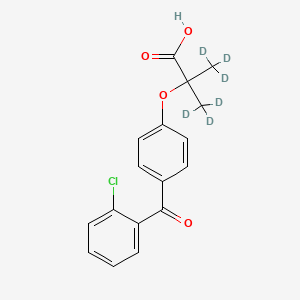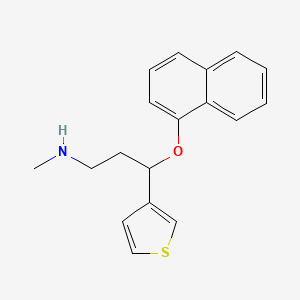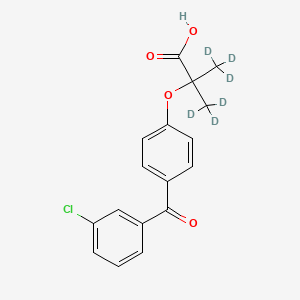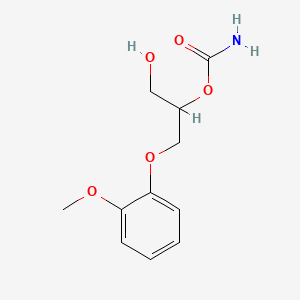
Fepradinol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fepradinol-d6 is a deuterium-labeled form of Fepradinol, a compound known for its anti-inflammatory properties. The molecular formula of this compound is C12H13D6NO2, and it has a molecular weight of 215.32 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and pharmacokinetic analyses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fepradinol-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Fepradinol molecule. The process typically involves the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to achieve high purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes strict parameter control, quality assurance, and timely delivery to meet the demands of global customers.
Analyse Des Réactions Chimiques
Types of Reactions: Fepradinol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Fepradinol-d6 is widely used in scientific research due to its unique properties:
Mécanisme D'action
Fepradinol-d6 functions primarily as a beta-adrenergic receptor antagonist. By blocking beta-adrenergic receptors, it diminishes the effects of catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, reduction in cardiac contractility, and dilation of blood vessels, collectively contributing to lower blood pressure and reduced workload on the heart . Additionally, this compound exhibits intrinsic sympathomimetic activity, providing a stabilizing effect on heart rate and blood pressure without causing profound bradycardia or hypotension .
Comparaison Avec Des Composés Similaires
Fepradinol-d6 can be compared with other beta-adrenergic receptor antagonists, such as:
Propranolol: Unlike this compound, Propranolol does not exhibit intrinsic sympathomimetic activity.
Atenolol: Atenolol is more selective for beta-1 adrenergic receptors, whereas this compound has a broader range of action.
Propriétés
Numéro CAS |
1346598-30-8 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
215.326 |
Nom IUPAC |
3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3 |
Clé InChI |
PVOOBRUZWPQOER-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
Synonymes |
α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethylamino]methyl]benzenemethanol; α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol; 1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


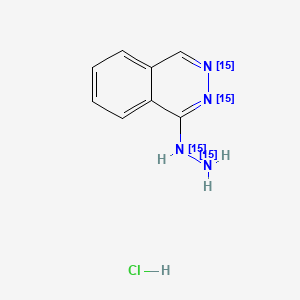
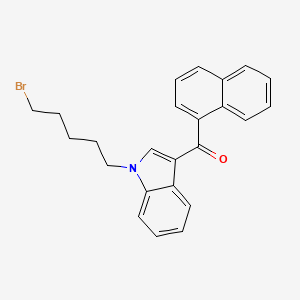
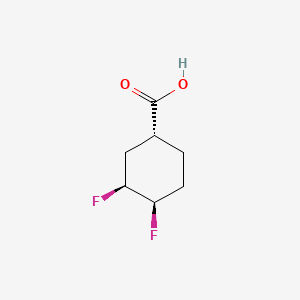
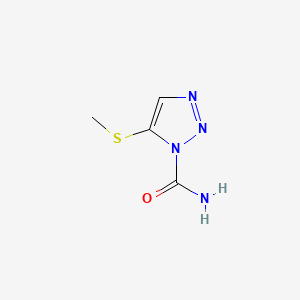
![[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone](/img/structure/B585083.png)
